5-Amino-2,4-dimethylphenol
Overview
Description
5-Amino-2,4-dimethylphenol: is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of an amino group at the 5-position and two methyl groups at the 2- and 4-positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4-dimethylphenol typically involves the nitration of 2,4-dimethylphenol followed by reduction. The nitration process introduces a nitro group at the 5-position, which is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The nitration and reduction steps are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2,4-dimethylphenol can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced further to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include iron powder and hydrochloric acid.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
Chemistry: 5-Amino-2,4-dimethylphenol is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. Its unique structure allows for the creation of complex molecules with specific properties.
Biology: In biological research, this compound is used in the study of enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of phenolic compounds in biological systems.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a valuable building block in medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Amino-2,4-dimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 5-position can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The methyl groups at the 2- and 4-positions provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- 2-Amino-4,5-dimethylphenol
- 4-Amino-2,5-dimethylphenol
- 6-Amino-2,4-dimethylphenol
Comparison: 5-Amino-2,4-dimethylphenol is unique due to the specific positioning of the amino and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of oxidation and reduction potential, as well as its ability to undergo electrophilic substitution reactions. These differences make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5-amino-2,4-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNZCZVXOUAOMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605318 | |
Record name | 5-Amino-2,4-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14106-48-0 | |
Record name | 5-Amino-2,4-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.